[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid [3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460967
InChI: InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13460967

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name 2-[3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)
Standard InChI Key ODOAUWBQRKDFDY-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an acetyl-isopropyl-amino group and a 1-yl-acetic acid moiety. Its molecular formula is C₁₂H₂₂N₂O₃, with a molar mass of 242.31 g/mol . The stereochemistry at the 3-position may vary, as evidenced by the existence of (S)- and (R)-enantiomers (CAS 1353994-68-9 and VCID VC13536694, respectively) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.13 ± 0.1 g/cm³ (predicted)
Boiling Point399.6 ± 42.0 °C (predicted)
pKa2.47 ± 0.10 (predicted)
LogP (Partition Coeff.)0.92 (estimated)

Spectroscopic and Stereochemical Data

  • InChI Key: ODOAUWBQRKDFDY-LLVKDONJSA-N (R-enantiomer)

  • SMILES: CC(C)N([C@@H]1CCCN(C1)CC(=O)O)C(=O)C

  • NMR Profile: Protons on the piperidine ring resonate at δ 2.60–4.55 ppm, with distinct signals for the acetyl (δ 2.10–2.25 ppm) and isopropyl groups (δ 1.05–1.20 ppm) .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves multi-step functionalization of the piperidine core:

  • Piperidine Ring Formation: Intramolecular cyclization of δ-amino ketones or reductive amination of glutaraldehyde derivatives.

  • N-Alkylation: Introduction of the isopropyl-amino group via nucleophilic substitution or Buchwald-Hartwig amination .

  • Acetylation and Carboxylation: Acetic acid side chain installation using DCC (N,N'-dicyclohexylcarbodiimide) coupling or azide-mediated reactions .

Table 2: Synthetic Yield Comparison

MethodYield (%)Temperature (°C)Reference
DCC Coupling63–7525–30
Azide Coupling75–810–5

Stereochemical Control

Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis are required to isolate enantiomers. The (S)-enantiomer demonstrates marginally higher aqueous solubility (1.8 mg/mL vs. 1.5 mg/mL for R-) due to conformational effects .

Applications in Pharmaceutical Research

Lead Optimization

The compound serves as a scaffold for developing:

  • Antipsychotics: Structural modifications to enhance blood-brain barrier permeability.

  • Anticancer Agents: Hybrid derivatives combining piperidine and quinoline moieties show synergistic EGFR/HER2 inhibition .

Prodrug Development

Esterification of the acetic acid group improves oral bioavailability (F = 22% → 67% in rat models) by facilitating intestinal absorption.

Recent Advances and Future Directions

2024 Research Highlights

  • EGFR-Targeted Probes: Radiolabeled analogs (⁶⁸Ga-complexed) enable PET imaging of tumor EGFR expression .

  • Neuroprotective Effects: Activation of Nrf2-ARE pathway in murine glioblastoma models reduces oxidative stress by 40%.

Unresolved Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures, necessitating improved asymmetric catalysis.

  • In Vivo Pharmacokinetics: Limited data on tissue distribution and metabolite identification.

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